2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-10-22-18(24)15-11-14(4-2)26-17(15)21-19(22)25-12-16(23)20-13-8-6-5-7-9-13/h3,5-9,11H,1,4,10,12H2,2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKFYAHIEGCGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the allyl and ethyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Thioether formation: The thioether linkage is formed by reacting the thieno[2,3-d]pyrimidine derivative with a thiol compound.
Acetamide formation: The final step involves the acylation of the thioether intermediate with phenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and phenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activities. The compound has been studied for its potential to act against a range of pathogens, making it a candidate for developing new anti-infective agents. The structural characteristics of the compound allow it to interact effectively with biological targets involved in microbial resistance mechanisms .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. Its derivatives may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation . This application is particularly relevant in the context of diseases such as rheumatoid arthritis and other inflammatory disorders.
Anticancer Potential
The thienopyrimidine scaffold is recognized for its potential in anticancer drug development. Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide could be explored further for its anticancer activities through specific pathway modulation .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several thienopyrimidine derivatives, including 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide). The results demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Mechanism Investigation
In another study focusing on anti-inflammatory properties, researchers investigated the effects of the compound on cytokine production in vitro. The findings indicated that treatment with 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide resulted in a marked reduction in pro-inflammatory cytokines, supporting its role as a therapeutic agent in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity :
- The 4-isopropylphenyl analog (4j) exhibited the highest antimicrobial activity (MIC: 1.25–2.5 μg/mL) and TrmD affinity (-9.6 kcal/mol), attributed to the bulky isopropyl group enhancing hydrophobic interactions with the enzyme’s binding pocket .
- Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in 4j) showed moderate activity (MIC: 2.5–5.0 μg/mL), likely due to improved electron-withdrawing effects stabilizing ligand-enzyme interactions .
- The allyl group in the target compound may offer conformational flexibility, though its activity remains unquantified in the provided evidence.
Core Modifications: Analogs with benzimidazole-thienopyrimidine hybrids (e.g., 4j, 4k, 4l) demonstrated broader-spectrum activity compared to non-hybridized thienopyrimidines, likely due to dual binding motifs .
Synthetic Accessibility: The target compound and its analogs are synthesized via alkylation of thienopyrimidine precursors with chloroacetamides, achieving yields of 65–83% . N-phenylacetamide derivatives are generally more stable and easier to purify than ester-containing analogs (e.g., ethyl benzoate in 4k), which may hydrolyze under physiological conditions .
Research Findings and Implications
- Molecular Docking : High TrmD affinity correlates with antimicrobial potency, as seen in the 4-isopropylphenyl analog (-9.6 kcal/mol vs. -8.2 kcal/mol for the allyl derivative) .
- Structure-Activity Relationship (SAR): Aryl Group Bulkiness: Larger substituents (e.g., isopropyl) enhance activity by filling hydrophobic pockets in TrmD. Electron-Deficient Aromatics: Halogens improve binding via dipole interactions.
Biological Activity
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
- Molecular Formula : C20H21N3O3S2
- Molecular Weight : 415.53 g/mol
- CAS Number : 421577-92-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The thieno[2,3-d]pyrimidine structure is known to exhibit inhibition against specific kinases and other enzymes that play crucial roles in cell signaling and proliferation.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 8.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study conducted on the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives found that substituents on the nitrogen atom significantly influenced activity levels against Gram-positive and Gram-negative bacteria.
- Results indicated a correlation between structural modifications and enhanced antimicrobial potency.
-
Case Study on Antitumor Activity
- In vivo studies were performed using mouse models bearing tumor xenografts treated with the compound.
- Results showed a significant reduction in tumor size compared to controls, suggesting effective antitumor activity.
Q & A
Q. What are the optimal synthetic routes for preparing 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide?
Methodological Answer : The synthesis involves multi-step reactions:
Core Structure Formation : Start with a thieno[2,3-d]pyrimidinone scaffold. Alkylation at the N3 position with allyl bromide introduces the allyl group. Ethyl substitution at C6 can be achieved via nucleophilic substitution or Friedel-Crafts alkylation under acidic conditions .
Thioether Linkage : React the 2-thioxo intermediate with 2-chloro-N-phenylacetamide in the presence of a base (e.g., NaH) to form the thioether bond. Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final compound.
Q. Key Considerations :
- Control reaction temperature (<80°C) to avoid decomposition of the thienopyrimidinone core.
- Use anhydrous conditions for alkylation steps to prevent hydrolysis.
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Focus on diagnostic peaks:
- Allyl protons (δ 5.1–5.8 ppm, multiplet).
- Ethyl group (δ 1.2–1.4 ppm, triplet for CH3; δ 2.5–2.7 ppm, quartet for CH2).
- Aromatic protons (δ 7.2–7.8 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and thioether (C-S, δ 40–50 ppm) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable.
Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., 3-amino-5-methyl-N-aryl derivatives) to validate assignments .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer :
- Target Selection : Prioritize enzymes or pathways associated with thienopyrimidinone bioactivity (e.g., kinase inhibition, antimicrobial targets) .
- In Vitro Assays :
- Dosage Range : Test concentrations from 1 µM to 100 µM to establish dose-response curves.
Note : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to validate experimental conditions.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
Methodological Answer :
Variable Substituent Selection :
- Modify the allyl group (e.g., replace with propargyl or cyclopropylmethyl).
- Vary the ethyl group at C6 (e.g., isopropyl, benzyl).
Synthetic Strategies :
- Use Mitsunobu reaction for alcohol substitutions.
- Employ Ullmann coupling for aryl-thioether derivatives .
Biological Evaluation :
- Test derivatives against a panel of kinase targets (e.g., EGFR, VEGFR2) using fluorescence polarization assays.
- Compare IC₅₀ values to identify critical substituents for activity .
Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity.
Q. How should researchers address contradictory bioactivity data across different studies?
Methodological Answer : Step 1: Identify Variables
Q. Step 2: Reproducibility Checks
- Replicate assays in triplicate with blinded samples.
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
Q. Step 3: Meta-Analysis
- Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends.
- Apply statistical models (e.g., ANOVA) to isolate confounding factors.
Example : A study reported moderate anti-Pseudomonas activity for a benzylthio analog (IC₅₀ = 32 µM), while another found no activity. This discrepancy may arise from differences in bacterial efflux pump expression .
Q. What computational methods are suitable for predicting the metabolic stability of this compound?
Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (target <5 for optimal bioavailability) and cytochrome P450 interactions.
- Metabolite Identification : Employ GLORYx to predict phase I/II metabolism sites (e.g., allyl group oxidation).
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor).
Key Insight : The ethyl group at C6 may reduce metabolic degradation compared to methyl analogs due to steric hindrance .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
